

# Camizestrant: A Deep Dive into Molecular Structure, Binding Affinity, and Mechanism of Action

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## Compound of Interest

Compound Name: **Camizestrant**

Cat. No.: **B1654347**

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This technical guide provides a comprehensive overview of the molecular characteristics and pharmacological profile of **camizestrant** (AZD9833), a next-generation oral selective estrogen receptor degrader (SERD). **Camizestrant** is under investigation for the treatment of hormone receptor-positive (HR+) breast cancer and has demonstrated significant potential in overcoming endocrine resistance.<sup>[1][2]</sup> This document details its molecular structure, binding affinity to wild-type and mutant estrogen receptors, the experimental protocols used for these determinations, and its mechanism of action within relevant signaling pathways.

## Molecular Structure

**Camizestrant** is an orally bioavailable small molecule.<sup>[1]</sup> Its chemical structure is characterized by a core that facilitates high-affinity binding to the estrogen receptor (ER).

- IUPAC Name: N-[1-(3-fluoropropyl)azetidin-3-yl]-6-[(6S,8R)-8-methyl-7-(2,2,2-trifluoroethyl)-3,6,8,9-tetrahydropyrazolo[4,3-f]isoquinolin-6-yl]pyridin-3-amine<sup>[3]</sup>
- Molecular Formula: C<sub>24</sub>H<sub>28</sub>F<sub>4</sub>N<sub>6</sub><sup>[3][4]</sup>
- Molecular Weight: 476.51 g/mol <sup>[3][5]</sup>
- CAS Number: 2222844-89-3<sup>[4]</sup>

The structure of **camizestrant** is integral to its function as both a competitive antagonist and a degrader of the estrogen receptor.

## Binding Affinity

**Camizestrant** demonstrates high-affinity binding to the ligand-binding domain (LBD) of both wild-type (ESR1wt) and various mutant forms of the estrogen receptor alpha (ER $\alpha$ ).<sup>[6][7]</sup> Its binding potency has been compared to fulvestrant, another established SERD.

Target ER $\alpha$ Variant	Camizestrant pIC50	Fulvestrant pIC50
Wild-Type (wt)	~9.5	~9.5
D538G	~9.2	~9.4
Y537N	~9.2	~9.4
E380Q	~8.8	~9.3
Y537C	~9.3	~9.5
S463P	~9.4	~9.5
Y537S	~8.5	~8.6

Data adapted from preclinical studies. The pIC50 value is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater binding affinity.  
<sup>[6]</sup>

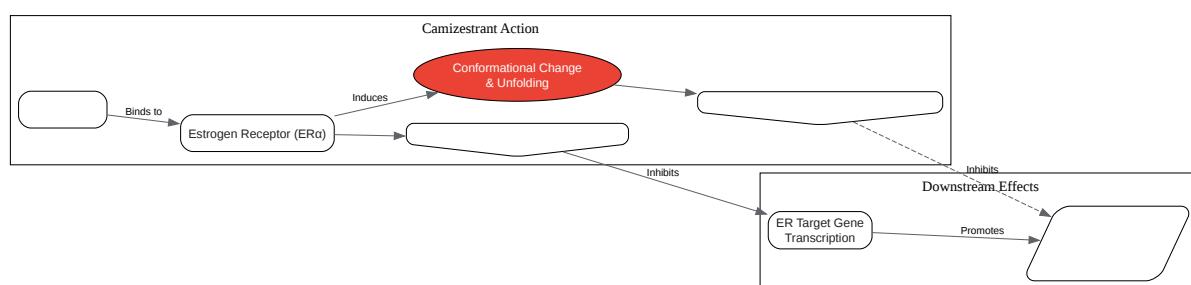
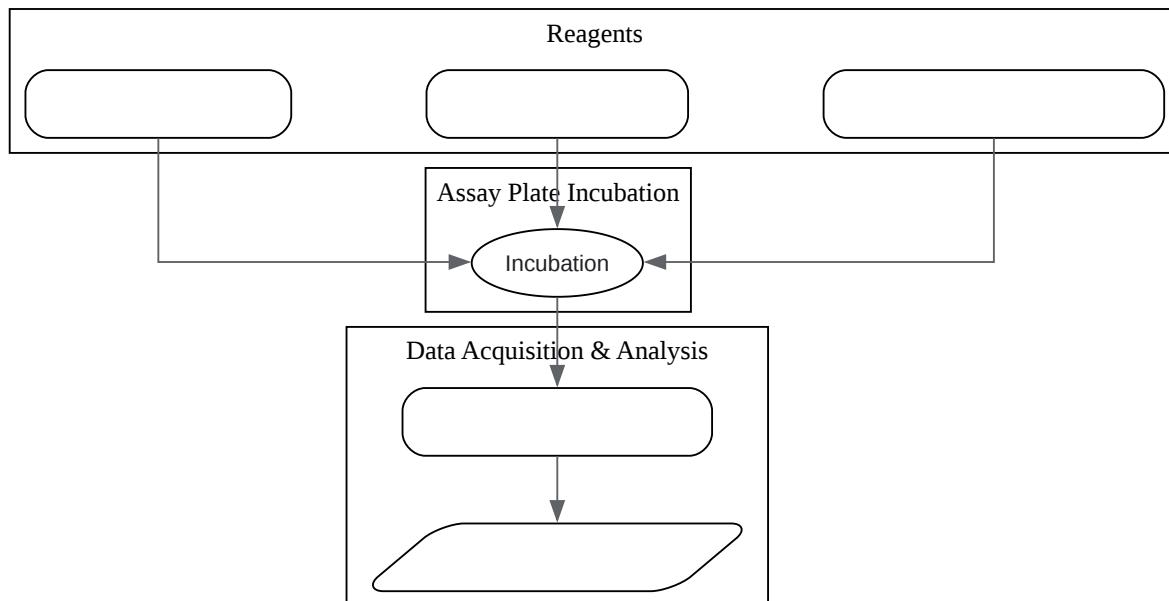
Notably, while mutations such as Y537S result in a slight reduction in binding affinity for both **camizestrant** and fulvestrant, **camizestrant** maintains potent inhibitory and degradation activity against these clinically relevant resistant forms of ER $\alpha$ .<sup>[6][8][9]</sup>

## Experimental Protocols

The binding affinity and functional characteristics of **camizestrant** have been determined through a series of preclinical experiments.

## Competition Binding Assay for Binding Affinity

This assay quantifies the ability of **camizestrant** to displace a fluorescently labeled estrogen ligand from the ER $\alpha$  ligand-binding domain.



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